molecular formula C12H15N5O B1465037 N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide CAS No. 1315368-47-8

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide

Cat. No.: B1465037
CAS No.: 1315368-47-8
M. Wt: 245.28 g/mol
InChI Key: KOOWKGMZVBVLTH-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide is a chemical compound that features a benzamide group attached to a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide is unique due to its specific combination of a benzamide group and a tetrazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in medicinal chemistry, materials science, and biological studies.

Properties

IUPAC Name

N-[2-methyl-1-(2H-tetrazol-5-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8(2)10(11-14-16-17-15-11)13-12(18)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,18)(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOWKGMZVBVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNN=N1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide
Reactant of Route 2
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide
Reactant of Route 4
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide
Reactant of Route 5
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide
Reactant of Route 6
N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide

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